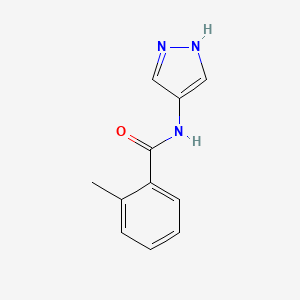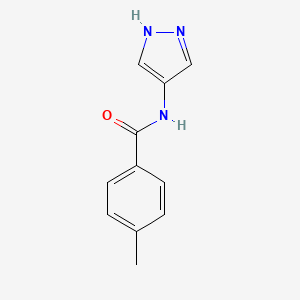
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide, also known as MBTH-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that it can inhibit various enzymes and proteins, including topoisomerase II, tyrosinase, and β-lactamase. It has also been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It can also inhibit the growth of bacteria by disrupting their cell walls and membranes. In addition, N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It also has potent anticancer and antibacterial properties, making it an ideal candidate for further research. However, there are also limitations to using N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide in lab experiments. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as fungal infections and viral infections. In addition, further research is needed to determine the optimal dosage and administration of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide for therapeutic use. Finally, research can focus on developing more potent analogs of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide with fewer side effects.
Conclusion:
In conclusion, N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide is a promising compound with potential therapeutic applications. Its anticancer and antibacterial properties make it an ideal candidate for further research. Although its mechanism of action is not fully understood, studies have shown that it can induce apoptosis and inhibit the growth of cancer cells and bacteria. Future research can focus on identifying its molecular targets, studying its potential applications in other diseases, and developing more potent analogs with fewer side effects.
Synthesemethoden
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 2-bromo-1-(2-nitrophenoxy)ethanone in the presence of sodium hydride. Another method involves the reaction of 2-aminothiophenol with 2-nitrophenylacetic acid in the presence of thionyl chloride. Both methods yield N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, antifungal, and antiviral properties. Studies have also shown that N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been shown to have potent antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant strains.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-24-16-18-11-7-6-10(8-14(11)25-16)17-15(20)9-23-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMXAHJLQWGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


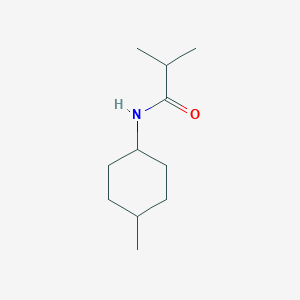
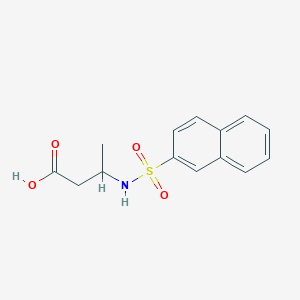

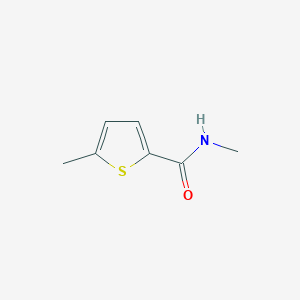


![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
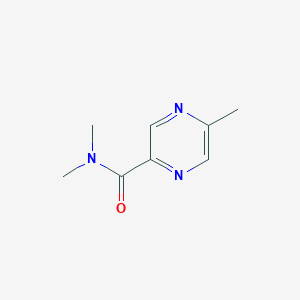
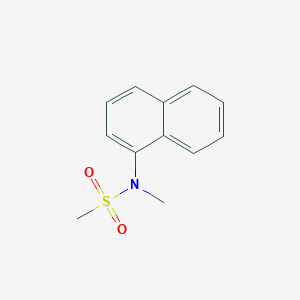
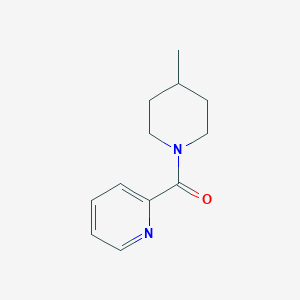
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
